molecular formula C10H13N3 B1292876 N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine CAS No. 887571-32-6

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Cat. No. B1292876
M. Wt: 175.23 g/mol
InChI Key: CPBXKMCOBFSSIA-UHFFFAOYSA-N
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Description

Antibacterial Activity of a Copper(II) Complex

The study titled "ANTIBACTERIAL ACTIVITY OF A COPPER(II) COMPLEX OF 1-(1H-BENZIMIDAZOL-2-YL)-N-(TETRAHYDROFURAN-2-YLMETHYL) METHANAMINE" focuses on the synthesis and characterization of a copper(II) complex with a ligand structurally related to N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine. The complex was analyzed using techniques such as cyclic voltammetry, elemental analysis, ESI-MS, UV–Visible, Infrared, and EPR spectroscopy. The study also evaluated the antibacterial properties of both the ligand and its copper(II) complex, concluding that the metal complex exhibits higher antimicrobial activity than the free ligand .

Synthesis Analysis

The synthesis of the copper(II) complex in the aforementioned study involved the coordination of the ligand to a copper ion. Although the exact synthesis details for N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine are not provided, the related ligand synthesis likely involves a method similar to the one used for the copper(II) complex, which includes the formation of a coordination bond between the ligand and the metal ion.

Molecular Structure Analysis

The molecular structure of the copper(II) complex was established using various spectroscopic techniques. These techniques provided insights into the electronic environment of the complex, the geometry around the copper ion, and the interaction between the ligand and the metal. While the molecular structure of N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine itself is not directly analyzed, the related copper complex's structure gives an indication of how the ligand might behave when coordinated to a metal ion .

Chemical Reactions Analysis

The antibacterial study does not detail specific chemical reactions involving N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, but it does suggest that the formation of the metal complex can enhance the biological activity of the ligand. This implies that the ligand can participate in coordination chemistry, leading to potentially useful biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the copper(II) complex, which include its electronic and geometric structure as well as its antibacterial activity, were thoroughly investigated. These properties are crucial for understanding the behavior of the complex in a biological context. The enhanced antibacterial activity of the complex compared to the free ligand indicates that the physical and chemical properties of the ligand are significantly altered upon complexation with copper(II) .

Scientific Research Applications

Synthesis and Characterization

  • N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives have been synthesized and characterized in various studies. For example, in one study, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized, characterized by IR, H NMR, C NMR, and mass spectral data (Vishwanathan & Gurupadayya, 2014).

Catalysis

  • This compound and related benzimidazole derivatives are used in catalysis. For instance, a study synthesized Pd(II) complexes with ONN pincer ligand, where benzimidazole was used as a component, demonstrating catalytic activity toward the Suzuki-Miyaura reaction (Shukla et al., 2021).

Biological and Antimicrobial Activities

  • Benzimidazole derivatives, including N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have shown significant biological and antimicrobial activities. A study reported the synthesis of 2-alkanamino benzimidazole derivatives and their marked potency as antimicrobial agents (Ajani et al., 2016).

Material Science

  • In material science, these compounds have been investigated for their potential as corrosion inhibitors. A study on amino acid compounds including benzimidazole derivatives explored their efficiency as inhibitors for steel corrosion in acidic solutions, demonstrating their mixed-type inhibitory nature (Yadav et al., 2015).

properties

IUPAC Name

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-3-4-8-9(5-7)13-10(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBXKMCOBFSSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649163
Record name N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine

CAS RN

887571-32-6
Record name N-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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